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Sensory and Chemical Properties at a Glance

Property Furaneol Homofuraneol

IUPAC Name 4-hydroxy-2,5-dimethyl-3(2H)-furanone

[1]

4-hydroxy-5-ethyl-2-methyl-3(2H)-

furanone [2]

Molecular
Formula

Information not available in search

results

C7H10O3 [2]

Odor
Description

Caramel, burnt sugar, fruity at lower

concentrations [1]

Sweet, caramel, bready, maple, brown

sugar, burnt [2]

Odor Type Information not available in search

results

Caramellic [2]

Low Odor
Threshold

~10 ppb (in water) [1] Information not available in search

results

Perception in
Food

Character impact compound in

strawberry, pineapple, and mango;
forms in heat-processed foods [1]

Contributes to the flavor of Cheddar and

Emmental cheese; found in wine and
soy sauce [3] [1] [4]
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Property Furaneol Homofuraneol

Role in Fat-
Reduced
Cheese

Higher concentration in aged, reduced-
fat cheese, contributing to distinct flavor

profiles [3]

Higher concentration in aged, reduced-
fat cheese, contributing to distinct flavor

profiles [3]

Key Experimental Findings and Context

The data in the table is supported by specific experimental research, which provides critical context for how

these compounds behave in complex food matrices.

Flavor Imbalance in Low-Fat Cheese: A pivotal study manufactured Cheddar cheeses with different

fat contents: full-fat (FFC), 50% reduced-fat (RFC), and low-fat containing 6% fat (LFC). The cheeses

were ripened at 8°C for up to 9 months and analyzed using sensory panels and gas chromatography-

mass spectrometry (GC-MS). This research found that after 9 months of ripening, both RFC and LFC

contained significantly higher concentrations of furanones, including Furaneol and Homofuraneol,

compared to full-fat cheese. These compounds were associated with burnt/rosy flavors that were not

present in the full-fat counterpart. This confirms that flavor differences are not just due to the fat

matrix but to fundamental changes in ripening biochemistry [3].

Synergy in Cheese and Processed Foods: Research on Emmental cheese indicates that

Homofuraneol, together with Furaneol, contributes strongly to the mild sweet and nut-like aroma

[1]. Homofuraneol is also a key odorant in soy sauce, prized for its powerful maple-caramel aroma

and taste [4]. Its homologue, Furaneol, is a well-known product of the Maillard reaction and is found

in numerous heat-processed foods like beef broth, roasted coffee, and popcorn [1].

Analytical Methods for Identification

The characterization of these compounds in research relies on sophisticated analytical techniques. Here are

the common protocols cited:

Volatile Compound Extraction: The key methodologies used in the cited studies are Solid-Phase
Microextraction (SPME) and Solvent-Assisted Flavor Evaporation (SAFE) [3] [5] [6]. These
techniques are designed to isolate volatile aroma compounds from complex food samples.
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Compound Separation and Identification: The extracts are then analyzed using Gas
Chromatography-Mass Spectrometry (GC-MS) for separation and definitive chemical identification
[3] [5]. Gas Chromatography-Olfactometry (GC-O) is a crucial complementary technique, where a

human sniffer port is used to detect and describe the aroma of individual compounds as they elute
from the chromatograph, directly linking chemical structure to sensory perception [3].

Biosynthetic Pathway

Furaneol and Homofuraneol share a related biosynthetic origin. The following diagram illustrates the

general pathway for Furaneol, which is the best-characterized of the two. Homofuraneol is understood to

follow a similar biochemical route.

D-Fructose-6-Phosphate

4-Hydroxy-5-methyl-2-
 methylene-3(2H)-furanone

 FaQR Enzyme
(Enone Oxoreductase)

Furaneol
(4-hydroxy-2,5-dimethyl-

3(2H)-furanone)

 Reduction

Homofuraneol
(5-ethyl-4-hydroxy-

2-methyl-3(2H)-furanone)

 Proposed Elongation

Odorless Glucosides
(e.g., storage forms)

 UGT Enzymes
(Glucosyltransferases)

 UGT Enzymes
(Glucosyltransferases)
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This diagram shows that both compounds are derived from carbohydrate metabolism, specifically D-

Fructose-6-Phosphate [1]. A key step is catalyzed by the enzyme enone oxidoreductase (FaQR), leading

to the formation of Furaneol [1]. Homofuraneol, being the ethyl analogue, is understood to be formed

through a similar but elongated pathway. Furthermore, both can be converted into non-volatile glucosides by

glucosyltransferase (UGT) enzymes. These glucosides act as odorless storage forms, which can later break

down to release the active aroma compounds [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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